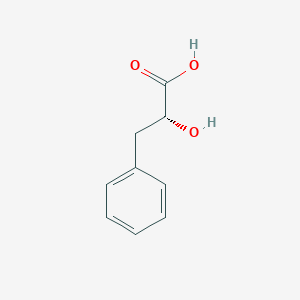

(2R)-2-hydroxy-3-phenylpropanoic acid

Descripción general

Descripción

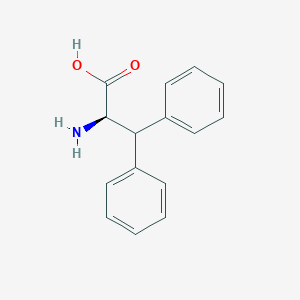

INTRODUCTION (2R)-2-hydroxy-3-phenylpropanoic acid, also known as (2R)-2-hydroxy-3-phenylpropionic acid or (2R)-2-hydroxy-3-phenylpropionate, is a naturally occurring organic compound belonging to the class of carboxylic acids. It is an essential component of the body’s metabolic processes and plays an important role in the synthesis of proteins, carbohydrates, and lipids. It is found in the human body, in many plant species, and in some animals. It is also a key component of the human diet, being present in many fruits and vegetables. SYNTHESIS METHOD The synthesis of (2R)-2-hydroxy-3-phenylpropanoic acid can be achieved through several methods, including chemical and enzymatic synthesis. Chemical synthesis involves the use of a base, such as sodium hydroxide, to react with a carboxylic acid, such as phenylacetic acid, to produce the desired product. Enzymatic synthesis involves the use of enzymes, such as phenylalanine ammonia-lyase, to catalyze the reaction between phenylalanine and the carboxylic acid. SCIENTIFIC RESEARCH APPLICATIONS (2R)-2-hydroxy-3-phenylpropanoic acid has a wide range of applications in scientific research, both in vivo and in vitro. In Vivo In vivo, (2R)-2-hydroxy-3-phenylpropanoic acid has been used in studies of metabolic processes, such as the regulation of glycolysis and the synthesis of fatty acids. It has also been used to study the role of this compound in the regulation of cholesterol levels in the body. Additionally, it has been used to study the role of this compound in the regulation of the immune system. In Vitro In vitro, (2R)-2-hydroxy-3-phenylpropanoic acid has been used in studies of enzyme kinetics, such as the study of the kinetics of the enzyme phenylalanine ammonia-lyase. It has also been used to study the role of this compound in the regulation of gene expression. Additionally, it has been used to study the role of this compound in the regulation of cell growth and differentiation. MECHANISM OF ACTION The mechanism of action of (2R)-2-hydroxy-3-phenylpropanoic acid is not fully understood. However, it is believed to act as an inhibitor of the enzyme phenylalanine ammonia-lyase, which is involved in the synthesis of aromatic amino acids. Additionally, it is thought to inhibit the activity of other enzymes involved in the metabolism of proteins and carbohydrates. BIOLOGICAL ACTIVITY (2R)-2-hydroxy-3-phenylpropanoic acid has been shown to possess biological activity in both in vitro and in vivo studies. In vitro studies have demonstrated that this compound has anti-inflammatory, antioxidant, and anti-microbial properties. Additionally, it has been shown to have anti-cancer activity in some in vivo studies. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS (2R)-2-hydroxy-3-phenylpropanoic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can modulate the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. Additionally, it has been shown to affect the expression of genes involved in cell growth and differentiation. PHARMACODYNAMICS The pharmacodynamics of (2R)-2-hydroxy-3-phenylpropanoic acid is not fully understood. However, it is believed to act as an inhibitor of the enzyme phenylalanine ammonia-lyase, which is involved in the synthesis of aromatic amino acids. Additionally, it is thought to inhibit the activity of other enzymes involved in the metabolism of proteins and carbohydrates. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS The use of (2R)-2-hydroxy-3-phenylpropanoic acid in laboratory experiments offers several advantages. It is a relatively inexpensive and readily available compound, making it ideal for use in research. Additionally, it is non-toxic and does not have any significant side effects. However, it is important to note that this compound is not approved for use in humans, and its effects on humans are not yet fully understood. FUTURE DIRECTIONS In order to further explore the potential applications of (2R)-2-hydroxy-3-phenylpropanoic acid, future research should focus on the following areas: 1.Investigating the effects of this compound on other metabolic pathways and its potential as a therapeutic agent. 2.Exploring the potential of this compound to modulate gene expression and cell growth. 3.Examining the ability of this compound to interact with other compounds and proteins in the body. 4.Investigating the effects of this compound on the immune system. 5.Studying the potential of this compound to modulate cholesterol levels. 6.Exploring the potential of this compound to act as a neuroprotective agent. 7.Investigating the effects of this compound on the formation of new blood vessels. 8.Examining the potential of this compound to act as an antioxidant. 9.Exploring the potential of this compound to act as an anti-cancer agent. 10.Studying the effects of this compound on the development of new drugs.

Aplicaciones Científicas De Investigación

Food Safety and Human Health Applications

Research on lactic acid bacteria has confirmed how specific strains possess probiotic properties and impart unique sensory characteristics to food products . The use of probiotic lactic acid bacteria (LAB) in many food products confers various health benefits to humans when they are frequently consumed in adequate amounts .

Probiotic Use

Probiotic use has been recommended to fulfill the role of nutraceuticals, as no side effects on human health have been reported . Probiotics and lactic acid bacteria can boost and strengthen the human immune system, thereby increasing its resistance against numerous disease conditions .

Dairy Industry Applications

Lactic Acid Bacteria (LAB) are used in many fermented foods, particularly fermented dairy products such as cheese, buttermilk, and fermented milks . LAB produce lactic acid, carbon dioxide, and diacetyl/acetoin that contribute to the flavor, texture, and shelf life of fermented foods .

Exopolysaccharide (EPS) Production

Some LAB produce exopolysaccharide (EPS), and generally, EPS play a major role as natural texturizer in the industrial production of yoghurt, cheese, and milk-based desserts .

Health Benefits of EPS

Recently, EPS produced by LAB have received increasing attention, mainly because of their health benefits . In particular, immune stimulation, antimutagenicity, and the antitumor activity of fermented dairy products prepared with EPS-producing LAB or EPS themselves have been investigated .

Anti-viral Defense Systems

Many anti-viral defense systems generate a cyclic nucleotide signal that activates cellular defenses in response to infection . Type III CRISPR systems use a specialized polymerase to make cyclic oligoadenylate (cOA) molecules from ATP . These can bind and activate a range of effector proteins that slow down viral replication .

Propiedades

IUPAC Name |

(2R)-2-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXXWSYKYCBWHO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904708 | |

| Record name | (R)-3-Phenyllactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-3-Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

(2R)-2-hydroxy-3-phenylpropanoic acid | |

CAS RN |

7326-19-4, 20312-36-1 | |

| Record name | (+)-3-Phenyllactic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7326-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyllactic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007326194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-3-Phenyllactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-phenyllactic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLLACTIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68L11J0XBS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-3-Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

121 - 125 °C | |

| Record name | L-3-Phenyllactic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000748 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B556018.png)